Methyl 2-(2-nitrophenoxy)acetate

Description

Structural Framework and Functional Group Analysis

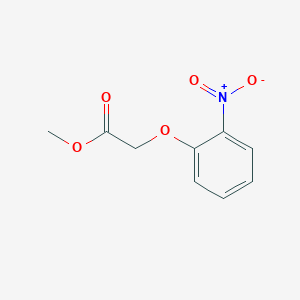

The molecular architecture of Methyl 2-(2-nitrophenoxy)acetate is characterized by a central acetate (B1210297) core linked to both a methyl ester group and a phenoxy group. The phenoxy ring is substituted with a nitro group (-NO2) at the ortho position relative to the ether linkage.

The key functional groups present in the molecule are:

Aromatic Ring: A benzene (B151609) ring that forms the core of the phenoxy group.

Nitro Group (-NO2): An electron-withdrawing group attached to the aromatic ring. This group significantly influences the electronic properties of the ring and its reactivity in chemical transformations.

Ether Linkage (-O-): Connects the 2-nitrophenyl group to the acetyl backbone.

Ester Group (-COOCH3): A methyl ester functional group that provides a site for various chemical modifications, such as hydrolysis or transesterification.

The spatial arrangement and electronic interplay of these groups define the chemical behavior of the entire molecule. The ortho-positioning of the nitro group relative to the ether linkage can introduce steric effects and specific electronic interactions that are distinct from its meta- and para-isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7506-93-6 chemsrc.com |

| Molecular Formula | C9H9NO5 aksci.com |

| Molecular Weight | 211.17 g/mol aksci.com |

Research Significance in Organic Synthesis and Mechanistic Studies

The primary research significance of this compound lies in its role as a precursor in multi-step organic syntheses. Its functional groups provide reactive handles for constructing more elaborate molecular frameworks.

A key documented application is its use in the synthesis of 2H-1,4-Benzoxazin-3(4H)-one. chemsrc.com This heterocyclic compound is a core structure found in various biologically active molecules and pharmaceuticals. The synthesis demonstrates the utility of this compound as a starting material for building valuable chemical scaffolds. In this type of synthesis, the nitro group is typically reduced to an amine, which then undergoes an intramolecular cyclization reaction with the ester functionality to form the lactam ring of the benzoxazinone (B8607429) system.

While this application highlights its role as a synthetic intermediate, detailed mechanistic studies focusing specifically on this compound are not extensively documented in publicly available research. The mechanisms of its reactions are generally understood by analogy to similar compounds, where the reactivity is governed by the fundamental chemistry of its constituent ester, ether, and nitro-aromatic functional groups.

Table 2: Synthetic Application of this compound

| Precursor | Product | Significance |

|---|

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZWJFKYORNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324847 | |

| Record name | methyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-93-6 | |

| Record name | 7506-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Nitrophenoxy Acetate

Conventional Synthetic Routes

The synthesis of Methyl 2-(2-nitrophenoxy)acetate is primarily achieved through well-established organic chemistry reactions. The two most common pathways are the O-alkylation of a phenol (B47542) and the esterification of a carboxylic acid.

O-Alkylation Strategies

O-alkylation, specifically the Williamson ether synthesis, stands as a cornerstone method for forming the ether linkage in this compound. masterorganicchemistry.comchemistrytalk.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. masterorganicchemistry.com

The most direct O-alkylation route involves the reaction of 2-nitrophenol (B165410) with either methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). The core of this transformation is the Williamson ether synthesis, an SN2 reaction where the phenoxide ion, generated from 2-nitrophenol, acts as the nucleophile. chemistrytalk.orgkhanacademy.org It attacks the electrophilic carbon atom of the methyl haloacetate, displacing the halide to form the ether bond.

The first step is the deprotonation of 2-nitrophenol by a suitable base to form the 2-nitrophenoxide anion. edubirdie.comlibretexts.org This anion is a potent nucleophile. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself, facilitating its removal. edubirdie.com The resulting phenoxide then reacts with the alkyl halide. Methyl chloroacetate and methyl bromoacetate are excellent substrates for this SN2 reaction because they are primary alkyl halides, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comlibretexts.org

The general reaction scheme is as follows: 2-Nitrophenol + Base → 2-Nitrophenoxide 2-Nitrophenoxide + Methyl Chloroacetate → this compound + Chloride salt

Table 1: Illustrative Reaction Parameters for O-Alkylation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) |

| 2-Nitrophenol | Methyl Chloroacetate | K₂CO₃ | Acetone | 85-95 |

| 2-Nitrophenol | Methyl Bromoacetate | NaH | DMF | >90 |

| 2-Nitrophenol | Methyl Chloroacetate | NaOH | Water/Toluene (PTC) | 80-90 |

This table presents typical conditions and expected yields for the Williamson ether synthesis of phenoxyacetates based on established chemical principles. Actual yields may vary based on specific experimental conditions.

The efficiency of the O-alkylation strategy is highly dependent on the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, ensuring the complete formation of the reactive phenoxide. libretexts.org However, due to the increased acidity of 2-nitrophenol, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions. edubirdie.com

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus accelerating the SN2 reaction. chemistrytalk.org Phase-transfer catalysis (PTC) provides another optimization strategy, particularly for reactions involving an inorganic base and an organic substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can shuttle the phenoxide from an aqueous or solid phase into the organic phase containing the alkyl halide, facilitating the reaction.

Table 2: Effect of Base on the Synthesis of Aryl Ethers

| Base | Solvent System | Relative Reactivity | Notes |

| Sodium Hydride (NaH) | DMF, THF | High | Strong, non-nucleophilic base; requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Moderate to High | Mild, inexpensive, and commonly used for phenols. |

| Sodium Hydroxide (B78521) (NaOH) | Water/Organic (PTC) | Moderate | Requires a phase-transfer catalyst for optimal results. |

This table illustrates the relative effectiveness of common bases in Williamson ether synthesis. The choice of base is a key factor in optimizing the reaction.

Esterification Approaches

An alternative synthetic pathway to this compound is through the esterification of a carboxylic acid precursor. This method focuses on forming the ester group as the final key step.

This approach begins with the synthesis of 2-(2-nitrophenoxy)acetic acid, which is then esterified. The precursor acid itself is typically prepared via the O-alkylation of 2-nitrophenol with a haloacetic acid (like chloroacetic acid) under basic conditions. Once the acid is obtained and purified, it can be converted to its methyl ester.

A common method for this transformation is Fischer-Speier esterification. libretexts.org This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, or the water formed as a byproduct is removed. masterorganicchemistry.com

Another method involves the use of diazomethane (B1218177), which provides a high-yield route to methyl esters under mild conditions, avoiding the use of strong acids. libretexts.org However, diazomethane is toxic and explosive, requiring specialized handling.

A highly effective method for esterifying carboxylic acids like 2-(2-nitrophenoxy)acetic acid involves converting the acid into a more reactive derivative, such as an acid chloride. masterorganicchemistry.com Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. libretexts.org

The reaction proceeds in two stages. First, the carboxylic acid reacts with thionyl chloride to form an acyl chloride (2-(2-nitrophenoxy)acetyl chloride), with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgmasterorganicchemistry.com The acyl chloride is much more electrophilic than the parent carboxylic acid. In the second stage, the highly reactive acyl chloride is treated with methanol. The alcohol readily attacks the carbonyl carbon of the acyl chloride, leading to the formation of the methyl ester and HCl. A mild base, such as pyridine, is often added to neutralize the HCl generated. This method is generally high-yielding and proceeds under mild conditions. nih.gov

The mechanism for the initial acid chloride formation involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which ultimately results in the replacement of the -OH group with a -Cl. libretexts.org

Reductive Cyclization of Nitrile Adducts

Reductive cyclization represents a powerful strategy in organic synthesis for the construction of heterocyclic ring systems. In the context of synthesizing derivatives related to this compound, this methodology would typically involve an intramolecular reaction where a nitro group is reduced to an amine, which then acts as an internal nucleophile to attack a nearby electrophilic center, such as a nitrile group or its derivative.

A hypothetical key intermediate for such a process could be a nitrile adduct, for instance, Methyl 2-cyano-2-(2-nitrophenoxy)acetate. The synthesis of this precursor would be a critical first step. The subsequent core transformation would involve the simultaneous reduction of the ortho-nitro group and the cyclization event. Various reducing agents are known to effect such transformations, with the choice of agent being crucial for controlling the reaction outcome and avoiding undesired side reactions.

Commonly employed conditions for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), or chemical reduction using metals in acidic media (like tin or iron in HCl) or salts such as tin(II) chloride (SnCl₂). The nascent amino group, being highly nucleophilic, can then readily attack the nitrile carbon to initiate the cyclization, which, after subsequent tautomerization or rearrangement, would yield a heterocyclic scaffold. The precise structure of the final cyclized product would depend on the exact nature of the nitrile adduct and the reaction conditions employed.

Emerging and Sustainable Synthesis Approaches

In response to growing environmental concerns, modern organic synthesis is increasingly guided by principles of sustainability. epitomejournals.com The development of new synthetic routes for compounds like this compound and its analogues is progressively influenced by the need for greener, more efficient, and economically viable processes. These emerging approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Green Chemistry Principles in Synthesis Design

The philosophy of green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.comrroij.com This approach is critical in the synthesis of fine chemicals and pharmaceutical intermediates. For a molecule like this compound, applying these principles would involve a holistic assessment of the entire synthetic route, from starting materials to final product purification.

Several key principles are particularly relevant:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (high atom economy) is a primary goal. epitomejournals.comresearchgate.net This minimizes the production of chemical waste.

Safer Solvents and Auxiliaries: Organic solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental impact. epitomejournals.comresearchgate.net The ideal is to replace toxic, flammable, and corrosive solvents with greener alternatives. researchgate.net For example, hazardous solvents like N,N-dimethylformamide (DMF) could potentially be replaced with more benign options like acetonitrile or 2-methyltetrahydrofuran. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. researchgate.netneliti.com The development of highly active catalysts that can accelerate reactions under mild conditions is a cornerstone of this principle. rroij.com Techniques like sonochemistry have also been explored as energy-efficient alternatives to traditional reflux heating. researchgate.net

Interactive Table: Comparison of Conventional and Greener Solvents

| Conventional Solvent | Hazard Profile | Potential Green Alternative(s) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Reproductive toxicity | Acetonitrile |

| Diethyl ether | Low flashpoint, peroxide former | 2-Methyltetrahydrofuran (2-MeTHF) |

| n-Hexane | Neurotoxin | n-Heptane |

Data sourced from research on solvent replacement strategies. researchgate.net

One-Pot Multicomponent Reactions (MCRs) for Analogues

One-pot multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. This strategy offers remarkable efficiency, resource savings, and high atom economy compared to traditional multi-step linear syntheses.

While a specific MCR for the direct synthesis of this compound is not prominently documented, the MCR approach is exceptionally well-suited for generating libraries of its structural analogues. By systematically varying the individual components in a reaction, chemists can rapidly produce a diverse range of related molecules. This is particularly valuable in fields like drug discovery. Famous examples of MCRs that create significant molecular complexity include the Hantzsch Dihydropyridine Synthesis and the Biginelli reaction, which efficiently produce important heterocyclic scaffolds from simple starting materials.

The design of an MCR to produce analogues of this compound could conceivably involve the combination of a substituted phenol, a component contributing the acetate (B1210297) moiety, and a third reactant to introduce diversity, all brought together in a single, efficient transformation.

Interactive Table: Examples of Classic Multicomponent Reactions

| Named MCR | Number of Components | Resulting Scaffold |

|---|---|---|

| Hantzsch Reaction | 3 or 4 | Dihydropyridines |

| Biginelli Reaction | 3 | Dihydropyrimidinones |

| Ugi Reaction | 4 | α-Acylamino amides |

| Passerini Reaction | 3 | α-Acyloxy carboxamides |

Catalytic Synthesis Methodologies

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, thereby reducing energy consumption and waste. rroij.com The synthesis of esters like this compound and its precursors can benefit significantly from various catalytic approaches.

Acid and Base Catalysis: Esterification reactions are classically catalyzed by strong mineral acids. However, green chemistry encourages the use of solid acid catalysts like zeolites, clays (B1170129), or sulfated metal oxides, which are often more environmentally friendly, reusable, and less corrosive. epitomejournals.com For instance, montmorillonite (B579905) clays exchanged with metal cations have been shown to be effective catalysts for the deprotection (hydrolysis) of phenolic esters, and these catalysts can be recycled. jetir.org

Metal-Based Catalysis: A wide range of metal-based catalysts can be employed for various transformations. Copper complexes have been developed for the one-step oxidation of acetophenone (B1666503) to phenyl acetate, a reaction that proceeds with high yield and selectivity under mild conditions. google.comgoogle.com Similarly, titanium silicalite-1 (TS-1) has been used as a recyclable catalyst for the synthesis of phenyl acetate from phenol and acetic anhydride. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under very mild reaction conditions (ambient temperature and pressure, neutral pH). rroij.com While a specific enzyme for the synthesis of the target molecule is not identified, the development of lipases for esterification and transesterification reactions is a mature field and represents a highly sustainable catalytic strategy.

Interactive Table: Examples of Catalytic Systems in Ester Synthesis & Related Reactions

| Catalyst System | Type of Reaction | Key Advantages | Source |

|---|---|---|---|

| Zn²⁺-Montmorillonite Clay | Hydrolysis of phenolic esters | Recyclable solid catalyst, greener method | jetir.org |

| Copper Complex | Oxidation of acetophenone to phenyl acetate | High conversion and selectivity (100%), mild conditions | google.comgoogle.com |

| Titanium Silicalite-1 (TS-1) | Acylation of phenol | Recyclable catalyst, no byproducts | researchgate.net |

| Perchloric acid on Silica Gel | Geminal diacylation of aldehydes | High efficiency, solvent-free, room temperature | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 2 Nitrophenoxy Acetate

Hydrolytic Transformations

The hydrolysis of Methyl 2-(2-nitrophenoxy)acetate involves the cleavage of its ester bond to yield 2-(2-nitrophenoxy)acetic acid and methanol (B129727). This reaction can be catalyzed by acids or bases, or proceed under neutral conditions, with each pathway having a distinct mechanism.

Ester Hydrolysis Mechanisms (Acid, Neutral, Base-Mediated)

The hydrolysis of esters is a well-studied class of organic reactions. libretexts.org The mechanisms for the hydrolysis of this compound are analogous to those of other simple esters.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, 2-(2-nitrophenoxy)acetic acid, and regenerates the acid catalyst. libretexts.org The reaction is reversible, and its completion often requires using a large excess of water. libretexts.org

Neutral Hydrolysis: The reaction of this compound with water in the absence of a catalyst is typically very slow. libretexts.org The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon.

Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion (CH₃O⁻) leads to the formation of the carboxylic acid, which is then immediately deprotonated by the basic conditions to form the carboxylate salt, sodium 2-(2-nitrophenoxy)acetate. This final deprotonation step is essentially irreversible and drives the reaction to completion. researchgate.netchemistrysteps.com This process is also known as saponification. libretexts.org

Kinetic Studies of Hydrolysis

Nitro Group Reductions

The nitro group of this compound is susceptible to reduction, leading to the formation of an amino group. This transformation is a key step in the synthesis of various derivatives and can be achieved through several methods.

Catalytic Hydrogenation Pathways to Amino Derivatives

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. For this compound, this process would involve reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, to produce Methyl 2-(2-aminophenoxy)acetate. This transformation is crucial for synthesizing compounds with potential biological activity. While specific protocols for this exact compound are not detailed in the available literature, the general procedures for nitro group reduction are well-established.

Metal-Mediated Reductive Cyclization Reactions

The reduction of the nitro group in ortho-substituted nitroaromatics can lead to cyclization reactions. In the case of derivatives of this compound, metal-mediated reduction of the nitro group can be followed by an intramolecular cyclization. For instance, studies on related nitrophenyl compounds have shown that reduction can lead to the formation of heterocyclic structures. nih.govacs.orgnih.gov These reactions are often mediated by transition metals and can be a powerful tool for the synthesis of complex molecules. researchgate.net

Bioreduction Mechanisms

The bioreduction of nitroaromatic compounds is a field of growing interest due to its potential for environmentally benign chemical transformations. While specific studies on the bioreduction of this compound are not documented, nitroreductase enzymes found in various microorganisms are known to catalyze the reduction of nitro groups. These enzymatic reactions typically proceed through a series of one-electron or two-electron transfer steps, involving nitroso and hydroxylamino intermediates, ultimately yielding the corresponding amine.

Nucleophilic Substitution Reactions

The presence of a nitro group significantly influences the reactivity of the phenyl ring, making it susceptible to nucleophilic attack. This is a departure from the typical behavior of benzene (B151609) and its derivatives, which are generally more prone to electrophilic substitution.

The nitrophenyl group in this compound is activated towards nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the ether linkage, is crucial for this activation. It facilitates the attack of nucleophiles by delocalizing the negative charge of the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The general mechanism for an SNAr reaction involves a two-step addition-elimination process. wikipedia.orgyoutube.com First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, particularly when they are located at the ortho and para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This positioning allows for effective stabilization of the negative charge in the Meisenheimer complex through resonance. wikipedia.orgyoutube.com While the ether oxygen in this compound is not a conventional leaving group in SNAr reactions, substitution can occur at other positions on the ring if a suitable leaving group is present. For instance, in related nitroaromatic compounds, halogens are commonly displaced by nucleophiles.

The electrophilic nature of the nitrophenyl ring in this compound makes it a target for a variety of nucleophiles. Common nucleophiles that participate in SNAr reactions with activated aromatic rings include amines, alkoxides, and thiolates. For example, studies on similar nitroaromatic compounds have shown that amines like pyrrolidine, piperidine, and morpholine (B109124) readily engage in nucleophilic aromatic substitution. nih.gov The reaction rates in such cases are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. nih.gov

In the case of this compound, a nucleophile could potentially attack the carbon atom attached to the nitro group or other activated positions on the ring, leading to displacement if a suitable leaving group were present. While specific data on the reactivity of various nucleophiles directly with this compound is not extensively documented in readily available literature, the general principles of SNAr reactions on nitroaromatic compounds provide a strong indication of its expected reactivity profile.

Table 1: Illustrative Examples of Nucleophilic Aromatic Substitution on Related Nitroaromatic Compounds

| Nitroaromatic Substrate | Nucleophile | Solvent | Product | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | Water | 2,4-Dinitrophenol | wikipedia.org |

| 2-L-5-nitrothiophenes | Pyrrolidine | Ionic Liquids | Substituted nitrothiophene | nih.gov |

| 2-L-5-nitrothiophenes | Piperidine | Ionic Liquids | Substituted nitrothiophene | nih.gov |

| 2-L-5-nitrothiophenes | Morpholine | Ionic Liquids | Substituted nitrothiophene | nih.gov |

Cyclization and Annulation Reactions

The strategic placement of the nitro group and the acetate (B1210297) side chain in this compound provides a template for the synthesis of various heterocyclic systems through cyclization reactions. These transformations are often initiated by the reduction of the nitro group.

Reductive cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles from ortho-nitro substituted precursors. In a typical sequence, the nitro group is reduced to a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile, attacking an electrophilic center within the same molecule to form a new ring.

For instance, the reduction of o-nitrophenyl propargyl alcohols, followed by an acid-catalyzed Meyer-Schuster rearrangement, leads to the formation of quinolines in good yields. organic-chemistry.org This type of reductive cyclization highlights a potential pathway for this compound. Following the reduction of its nitro group to an amine, the resulting amino group could undergo intramolecular cyclization with the ester functionality to yield a benzoxazinone (B8607429) derivative. The synthesis of benzoxazinones is a significant area of organic chemistry, with various methods developed, including those starting from N-substituted anthranilic acids or involving palladium-catalyzed carbonylation. organic-chemistry.orgresearchgate.net

While direct synthesis of triazoles from this compound is not commonly reported, the structural components are amenable to transformations that could lead to triazole precursors. The synthesis of 1,2,3-triazoles is often achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govorganic-chemistry.org

Table 2: Examples of Reagents for Reductive Cyclization Leading to Heterocycles

| Reducing Agent | Acid Catalyst | Resulting Heterocycle (from related precursors) | Reference |

| Fe | HCl | Quinolines | organic-chemistry.org |

| Zn | Acetic Acid | Quinolines | organic-chemistry.org |

| SnCl₂ | HCl | Quinolines | organic-chemistry.org |

Ortho-nitrobenzyl compounds are known to undergo photochemical rearrangements. acs.org Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group can occur, leading to the formation of an aci-nitro intermediate. acs.org This intermediate can then undergo further transformations. For example, photoinduced oxygen transfer from the nitro group to a benzylic position has been observed in α-(2-nitrophenyl)ketones, resulting in the formation of cyclic hydroxamates. rsc.org

In the case of this compound, a similar photochemical process could potentially be initiated. The excited nitro group could abstract a hydrogen atom from the benzylic carbon of the acetate side chain. The resulting diradical could then rearrange, potentially leading to the formation of new cyclic structures or rearranged products. While specific studies on the intramolecular rearrangement of this compound are not widely available, the known photochemical behavior of related ortho-nitrobenzyl compounds suggests that this is a plausible reaction pathway under photolytic conditions.

Role of Methyl 2 2 Nitrophenoxy Acetate As a Key Synthetic Intermediate

Precursor in Complex Organic Synthesis

The utility of Methyl 2-(2-nitrophenoxy)acetate as a precursor is most prominently demonstrated in its role in building complex organic frameworks, particularly heterocyclic systems that form the core of many biologically active compounds.

This compound and its close analogs are important intermediates in the production of valuable compounds for the pharmaceutical and agrochemical industries. The primary synthetic strategy involves the reductive cyclization of the ortho-nitro group, which leads to the formation of various heterocyclic scaffolds.

For instance, the related compound 2-nitrophenylacetic acid is a known precursor for numerous biologically active molecules. wikipedia.org The reduction of its nitro group to an amine, followed by intramolecular cyclization, can form lactams, which are core structures in many antibiotics. wikipedia.org Furthermore, derivatives like benzofuran-2(3H)-one, which can be synthesized via pathways involving nitrophenyl precursors, are key intermediates for agrochemicals such as the fungicide Fluoxastrobin and for various pharmaceuticals. google.com

The oxindole (B195798) scaffold, another structure accessible from nitrophenylacetate precursors, is of significant interest. The fluorinated analog, 5-fluorooxindole (B20390), has demonstrated analgesic and anti-inflammatory properties. ossila.com Derivatives of 5-fluorooxindole are also investigated as α-glucosidase inhibitors for the potential treatment of type 2 diabetes. ossila.com This highlights the importance of the nitrophenylacetate framework in accessing molecules with significant therapeutic potential.

The molecular structure of this compound makes it an ideal starting material for the synthesis of diverse carbocyclic and heterocyclic systems. sigmaaldrich.commsesupplies.comapolloscientific.co.uk The key transformation is the intramolecular reductive cyclization, where the nitro group is reduced to an amine, which then readily reacts with the adjacent ester group to form a new ring.

This methodology is a powerful tool for creating fused bicyclic systems. A prominent example is the synthesis of benzofuranones. organic-chemistry.orgoregonstate.edu The general principle involves the cyclization of substituted phenols, and this compound is pre-organized for an intramolecular variant of this reaction to form a benzofuranone-like lactone. Similarly, the reduction of (2-nitrophenyl)acetic acid derivatives can yield anilines that spontaneously cyclize to form lactams. wikipedia.org

Research has also demonstrated the use of related nitrophenyl derivatives in constructing more complex polycyclic frameworks. For example, the base-mediated reductive cyclization of methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate is employed to synthesize hexahydro-2,6-methano-1-benzazocines, a class of complex nitrogen-containing heterocycles. nih.govacs.org This underscores the role of the nitrophenyl moiety as a reliable building block for assembling sophisticated molecular architectures.

Table 1: Examples of Heterocyclic Systems Derived from Nitrophenyl Precursors

| Precursor Type | Key Transformation | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| 2-Nitrophenylacetic Acid | Reductive Cyclization | Lactams, Hydroxamic Acids | wikipedia.org |

| Methyl-1-(2-nitrophenyl)-4-oxocyclohexane carboxylate | Base-Mediated Reductive Cyclization | Hexahydro-2,6-methano-1-benzazocines | nih.govacs.org |

| 2-(5-Fluoro-2-nitrophenyl)malonic acid diester | Reductive Cyclization & Decarboxylation | 5-Fluorooxindole | google.com |

| Phenols with Nitroalkenes | Intermolecular Cyclization | Benzofuranones | oregonstate.edu |

Intermediacy in the Synthesis of Specific Scaffolds (e.g., 5-fluorooxindole, imidazole-based hybrids, pyrazole (B372694) derivatives)

This compound is a precursor for specific, high-value molecular scaffolds.

5-Fluorooxindole: The synthesis of 5-fluorooxindole, a valuable pharmaceutical intermediate, often starts from precursors structurally related to this compound. One established route begins with 2-(5-fluoro-2-nitrophenyl)malonic acid diester. google.com This process involves the reduction of the nitro group to an amine, which triggers an intramolecular cyclization to form the oxindole ring system. google.com A similar pathway can be envisaged starting from a fluorinated derivative of this compound.

Imidazole-based Hybrids: Imidazole (B134444) scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapies. nih.gov While direct synthesis from this compound is not commonly documented, the precursor can be readily converted into an aniline (B41778) derivative through reduction. This resulting 2-aminophenol (B121084) derivative could then serve as a starting material in various established multi-component reactions used to construct imidazole rings. cplr.in

Pyrazole Derivatives: Pyrazoles are another class of heterocycles with broad applications in pharmaceuticals and agrochemicals. connectjournals.comnih.gov Their synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. cplr.innih.gov The direct application of this compound as a primary building block for the pyrazole ring is not a standard synthetic route. However, the functional groups on the molecule could be chemically modified to generate a suitable precursor for pyrazole synthesis if required for a specific molecular design.

Derivatization for Advanced Materials

Beyond its role in synthesizing discrete molecules, this compound holds potential as a building block for advanced materials through derivatization and functionalization.

While not a conventional monomer, this compound can be chemically modified for incorporation into polymers and resins. The ester and nitro functionalities serve as chemical handles for derivatization. For instance, after the characteristic reductive cyclization to form an oxindole scaffold, the resulting structure can be incorporated into polymer chains. Research has shown that polymers modified with oxindole derivatives can be utilized as donor materials in non-fullerene polymer solar cells, achieving significant power conversion efficiencies. ossila.com This demonstrates a pathway from a simple precursor to a functional macromolecule for organic electronics.

The functional groups of this compound allow for its strategic derivatization to create tailored organic materials with specific optical or electronic properties. The foundational transformation to the oxindole core is key to this utility.

The resulting 5-fluorooxindole scaffold, for example, is a versatile building block for materials science. ossila.com When functionalized through reactions like aldol (B89426) condensation, the expanded chromophore of the oxindole derivative can be used as an acceptor in dye-sensitized solar cells (DSSCs). ossila.com These tailored dyes have been shown to produce promising solar cell efficiencies. ossila.com This illustrates how the fundamental structure derived from a nitrophenoxyacetate precursor can be fine-tuned to create functional materials for applications in renewable energy and organic light-emitting diodes (OLEDs). ossila.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of Methyl 2-(2-nitrophenoxy)acetate provides critical information about the number of different types of protons and their neighboring environments. The predicted spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.

The four protons on the aromatic ring are chemically non-equivalent due to the presence of two different substituents (a nitro group and an ether linkage) at positions 1 and 2. Their chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the ether oxygen. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons.

The methylene protons (-O-CH₂-) are situated between two electronegative oxygen atoms (one from the ether and one from the ester carbonyl group), causing a significant downfield shift. This signal is expected to appear as a singlet as there are no adjacent protons to couple with. The three protons of the methyl group (-OCH₃) of the ester are also deshielded by the adjacent oxygen atom and will appear as a sharp singlet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (H-3 to H-6) | 7.0 - 8.0 | Multiplet | 4H |

| Methylene Protons (-OCH₂-) | 4.8 - 5.0 | Singlet | 2H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure.

The carbonyl carbon (C=O) of the ester group is highly deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The six aromatic carbons will have chemical shifts between 110 and 160 ppm. The carbon atom attached to the nitro group (C-2) and the carbon attached to the ether oxygen (C-1) will have their chemical shifts significantly influenced by these substituents. The remaining four aromatic carbons will appear in the expected aromatic region. The methylene carbon (-OCH₂-) will be found in the 60-70 ppm range due to the attachment to the ether oxygen. The methyl carbon (-OCH₃) of the ester is the most shielded and will appear at the highest field, typically around 50-55 ppm.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 168 - 172 |

| Aromatic Carbon (C-1) | 150 - 155 |

| Aromatic Carbon (C-2) | 140 - 145 |

| Aromatic Carbons (C-3 to C-6) | 115 - 135 |

| Methylene Carbon (-OCH₂-) | 65 - 70 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal the coupling

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

In the case of this compound, the primary chromophore is the 2-nitrophenoxy group. This aromatic system contains π electrons in the benzene (B151609) ring and non-bonding (n) electrons on the oxygen atoms of the ether and nitro groups. The presence of the nitro group (-NO₂) in conjugation with the aromatic ring significantly influences the electronic absorption spectrum.

The expected electronic transitions for this compound include:

π → π* transitions: These high-energy transitions occur due to the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding anti-bonding (π*) orbitals. These transitions typically result in strong absorption bands in the UV region.

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the ether and nitro groups) to the anti-bonding π* orbitals of the aromatic ring and nitro group. These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as shoulders or separate bands at longer wavelengths.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol-1·cm-1) |

|---|---|---|

| π → π* | 220-280 | 10,000 - 20,000 |

| n → π* | 300-350 | 100 - 2,000 |

Note: This table presents expected values based on the analysis of structurally similar compounds, as specific experimental data for this compound is not available in the cited literature.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating and analyzing chemical mixtures, making them crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. It is particularly valuable for purity assessment of synthesized compounds like this compound.

A typical HPLC method for this compound would likely employ a reverse-phase setup, which is suitable for moderately polar organic molecules. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be appropriate. An acidic modifier, such as formic acid or trifluoroacetic acid, might be added to improve peak shape and resolution. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum.

The retention time (tR) of the compound is a key parameter for its identification under specific chromatographic conditions. Purity is assessed by the presence of a single major peak, with the area of any other peaks representing impurities. While a specific validated HPLC method for this compound is not detailed in the available literature, typical conditions for related aromatic compounds can be extrapolated.

Table 2: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 min |

Note: This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. walisongo.ac.id

In the context of the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 2-nitrophenol (B165410) and a methyl acetate derivative) and the formation of the product. walisongo.ac.id A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel on an aluminum or glass backing) alongside the starting materials. The plate is then developed in a suitable solvent system (mobile phase).

The choice of the mobile phase is critical for achieving good separation. For a compound of moderate polarity like this compound, a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The position of the spots is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of the starting material spots and the appearance of a new product spot with a distinct Rf value indicate the progression of the reaction. Purity can be qualitatively assessed by the presence of a single spot for the final product.

Table 3: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm) and/or chemical staining |

| Expected Rf (Product) | 0.4 - 0.6 |

Note: The Rf value is highly dependent on the specific TLC conditions and is provided here as a typical example.

X-ray Diffraction Analysis of Crystalline Derivatives for Molecular Conformation and Packing

For a compound like this compound, which may be an oil or a low-melting solid, it might be necessary to prepare a crystalline derivative to facilitate single-crystal X-ray diffraction analysis. The detailed structural information obtained from such a study would be invaluable for understanding its chemical properties and potential interactions in a biological or material science context.

An X-ray diffraction study on a suitable crystalline derivative of this compound would elucidate:

The conformation of the phenoxyacetic acid moiety, including the torsion angles around the ether linkage.

The orientation of the nitro group relative to the aromatic ring.

The planarity of the benzene ring.

The intermolecular interactions that stabilize the crystal structure.

While no specific crystal structure of this compound or its derivatives is reported in the searched literature, studies on similar nitrophenyl compounds have provided significant insights into their molecular geometries and packing motifs.

Table 4: Information Obtainable from X-ray Diffraction Analysis

| Structural Information | Significance |

|---|---|

| Bond Lengths and Angles | Confirms the covalent structure and identifies any structural strain. |

| Molecular Conformation | Describes the spatial arrangement of atoms, which influences reactivity and biological activity. |

| Crystal Packing | Elucidates the nature of intermolecular forces and the solid-state organization of the molecules. |

| Absolute Configuration | Can be determined for chiral derivatives. |

Note: This table outlines the general type of information obtained from X-ray diffraction studies.

Computational and Theoretical Chemistry Studies

Molecular Structure Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular structure. This involves finding the geometry with the lowest potential energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating various molecular properties.

DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the equilibrium geometry of Methyl 2-(2-nitrophenoxy)acetate. The process involves starting with an initial guess of the structure and iteratively solving the DFT equations to find the coordinates that minimize the total energy of the molecule. The resulting bond lengths, bond angles, and dihedral angles define the optimized structure. For instance, a study on a different compound using the B3LYP/6-311++G(d,p) basis set was performed to determine its geometric features. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach.

Like DFT, ab initio methods such as HF can be used to optimize the molecular geometry. While computationally more demanding and sometimes less accurate than modern DFT functionals for certain properties, HF provides a fundamental description of the electronic structure. Comparing results from both DFT and ab initio methods can offer a more comprehensive understanding of the molecule's structural and electronic properties.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, further calculations are performed to understand the molecule's electronic properties, which are key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a fundamental concept for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule more nucleophilic. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, making the molecule more electrophilic. libretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. numberanalytics.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. numberanalytics.com

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict the most likely sites for nucleophilic and electrophilic attack.

Table 1: Conceptual Frontier Molecular Orbital Parameters

This table illustrates the type of data that would be generated from an FMO analysis. The values are hypothetical and serve as an example.

| Parameter | Description | Conceptual Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 |

Understanding how charge is distributed across a molecule is crucial for predicting its interactions with other molecules.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the net atomic charges. It helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions. researchgate.net

Red regions indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the nitro and ester groups.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions show areas of neutral potential.

An MEP map of the title compound would visually guide the prediction of its intermolecular interactions and reactive behavior.

The Density of States (DOS) spectrum provides a more detailed picture of the molecular orbitals than a simple HOMO-LUMO analysis. It shows the number of available electronic states at each energy level. The DOS plot visualizes the composition of the valence and conduction bands, with the region between them representing the HOMO-LUMO gap. This analysis is particularly useful for understanding the electronic properties of materials and can provide insights into the contributions of different atoms or molecular fragments to the frontier orbitals.

Spectroscopic Property Simulations

Computational simulations are instrumental in predicting and interpreting spectroscopic data. These theoretical calculations provide a molecular-level understanding of the interactions between light and matter, which are fundamental to experimental spectroscopic techniques.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are employed to predict the infrared (IR) and Raman spectra of a molecule. For this compound, such a study would involve optimizing the molecule's geometry to its lowest energy state and then calculating the second derivatives of the energy with respect to atomic displacements.

The resulting output would be a set of vibrational modes, each with a specific frequency and intensity. This theoretical spectrum is invaluable for:

Structural Confirmation: Comparing the calculated spectrum to an experimental one can help confirm the molecular structure.

Peak Assignment: It allows for the unambiguous assignment of specific absorption bands in the experimental IR or Raman spectrum to particular molecular motions, such as C=O stretching, NO₂ asymmetric stretching, C-O-C ether bond vibrations, and aromatic ring modes.

No specific vibrational frequency data from DFT calculations for this compound has been found in the reviewed literature.

UV-Vis Absorption Spectrum Prediction

The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths (λ_max) and intensities of absorption peaks.

A TD-DFT study on this compound would provide insights into its electronic structure, identifying the specific molecular orbitals involved in the primary electronic transitions (e.g., n → π* or π → π* transitions). This is particularly relevant for understanding the molecule's color and its potential for photochemical reactions. The calculations would predict the λ_max values, helping to interpret experimental UV-Vis spectra. acs.org

Specific TD-DFT predicted UV-Vis absorption data for this compound is not available in published studies.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Computational chemistry is a key tool for predicting the NLO response of molecules, which is crucial for the design of new materials for optoelectronics and photonics.

Hyperpolarizability Calculations

The most important NLO property at the molecular level is the first hyperpolarizability (β). It can be calculated using quantum chemical methods like DFT. A large β value suggests a significant NLO response. For a molecule like this compound, the presence of an electron-donating group (the ether-linked acetate) and an electron-withdrawing group (the nitro group) on the aromatic ring suggests potential NLO activity due to intramolecular charge transfer.

Calculations would provide a quantitative value for the first hyperpolarizability (β), its vector components, and the dipole moment (μ). This data would allow for an assessment of its potential as an NLO material. However, specific computational data on the hyperpolarizability of this compound could not be located.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step picture of how a reaction proceeds.

For this compound, computational studies could elucidate mechanisms such as its hydrolysis, reduction of the nitro group, or potential photochemical reactions. For instance, studies on related 2-nitrobenzyl compounds have used computational modeling to understand complex photochemical release mechanisms. mdpi.com Such a study on this compound would involve calculating the geometries and energies of reactants, products, and all transition states along the reaction pathway.

No studies detailing the computational modeling of reaction mechanisms specifically for this compound were found.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

If the crystal structure of this compound were determined, a Hirshfeld analysis would:

Generate 3D Hirshfeld surfaces color-coded to show different types of intermolecular contacts.

This analysis is crucial for understanding the forces that govern the solid-state structure of the compound. However, no published crystal structure or accompanying Hirshfeld surface analysis for this compound could be identified in the searched literature. mdpi.comelsevierpure.com

Environmental Photochemistry and Biotransformation Pathways

Abiotic Degradation in Environmental Matrices

Abiotic degradation pathways are crucial in determining the persistence of Methyl 2-(2-nitrophenoxy)acetate in the environment, particularly in sunlit surface waters and soils.

The presence of a nitro group on the aromatic ring makes this compound susceptible to photolytic degradation. Upon absorption of ultraviolet (UV) radiation from sunlight, the molecule can undergo intramolecular rearrangement. Studies on the closely related o-nitrophenoxyacetic acids have shown that photolysis leads to the formation of the corresponding o-nitrosophenols. rsc.org This transformation is a key step in the environmental breakdown of this class of compounds. The primary photolytic degradation product of this compound is therefore expected to be a nitroso-containing compound, which may be further susceptible to degradation.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be mediated by acid, neutral, or basic conditions. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

Acid-Mediated Hydrolysis: In acidic conditions, the hydrolysis of esters like methyl acetate (B1210297) is catalyzed by H+ ions. youtube.comresearchgate.net The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Hydrolysis: At neutral pH, the hydrolysis of esters still occurs, albeit at a slower rate compared to acid- or base-catalyzed conditions.

Base-Mediated Hydrolysis: Under alkaline conditions, the hydrolysis of esters, often referred to as saponification, is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion. researchgate.net The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This pathway is generally faster than acid-catalyzed hydrolysis for simple esters.

The kinetics of hydrolysis for this compound have not been extensively reported. However, data from analogous esters provide insight into the expected behavior.

Table 1: General Principles of Ester Hydrolysis Kinetics

| Condition | General Mechanism | Expected Rate Dependence |

| Acidic | Protonation of carbonyl oxygen followed by nucleophilic attack by water. | Rate is proportional to the concentration of the ester and H+ ions. |

| Neutral | Slow nucleophilic attack by water. | Rate is primarily dependent on the ester concentration. |

| Basic | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | Rate is proportional to the concentration of both the ester and OH- ions. |

Several environmental factors can significantly influence the rate at which this compound degrades.

pH: As discussed, pH is a critical factor in the chemical hydrolysis of the ester linkage. The rate of hydrolysis is expected to be lowest in the neutral pH range and increase under both acidic and alkaline conditions.

Temperature: The rate of chemical reactions, including hydrolysis, generally increases with temperature. researchgate.netresearchgate.netstanford.edu Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed at a faster rate. Studies on the hydrolysis of other esters have demonstrated this temperature dependence. stanford.edunih.gov

Sunlight: The intensity and spectrum of sunlight are key drivers of photolytic degradation. Higher light intensity will lead to a faster rate of photolysis. The presence of photosensitizing agents in the environment can also accelerate the photochemical degradation process.

Table 2: Influence of Environmental Parameters on Degradation

| Parameter | Effect on Photolysis | Effect on Hydrolysis |

| pH | Can influence the quantum yield of photolysis. | Significant effect; rates are generally higher in acidic and basic conditions. |

| Temperature | Can affect reaction kinetics. | Rate increases with increasing temperature. |

| Sunlight Intensity | Direct relationship; higher intensity leads to a faster rate. | Indirect effects, primarily through temperature changes. |

Biotic Degradation Mechanisms

Microorganisms play a vital role in the breakdown of organic pollutants in the environment. The degradation of this compound is expected to involve microbial transformation processes targeting both the nitro group and the ester linkage.

The biodegradation of nitroaromatic compounds is often initiated by the reduction of the nitro group. nih.govresearchgate.net This process is catalyzed by a class of enzymes known as nitroreductases, which are found in a wide range of bacteria. nih.govnih.gov

Nitroreductases typically use NADH or NADPH as a source of reducing equivalents to convert the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The resulting aminophenoxyacetate would be more amenable to further degradation. Several bacterial species have been identified that can degrade nitrophenols and their derivatives. nih.govfrontiersin.org

In addition to the reduction of the nitro group, the ester linkage of this compound is a target for enzymatic hydrolysis. Esterases are a broad class of enzymes that catalyze the hydrolysis of esters into an acid and an alcohol. nih.govnih.gov The enzymatic hydrolysis of the methyl ester group would yield 2-(2-nitrophenoxy)acetic acid and methanol (B129727).

Table 3: Key Enzymes in the Biotransformation of this compound

| Enzyme Class | Substrate Moiety | Transformation Product |

| Nitroreductases | Nitro group | Amino group |

| Esterases | Methyl ester | Carboxylic acid and Methanol |

Identification and Characterization of Biotransformation Products

Specific studies identifying the biotransformation products of this compound are not available. However, based on the known metabolic pathways of similar nitroaromatic and phenoxyacetic acid compounds, several transformation products can be hypothesized.

The primary biotransformation pathways for nitroaromatic compounds involve the reduction of the nitro group. This can occur through a one-electron or two-electron reduction mechanism, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. For this compound, this would likely result in compounds such as Methyl 2-(2-nitrosophenoxy)acetate, Methyl 2-(2-hydroxylaminophenoxy)acetate, and Methyl 2-(2-aminophenoxy)acetate.

Furthermore, the ester linkage is susceptible to hydrolysis by microbial esterases, which would yield 2-(2-nitrophenoxy)acetic acid and methanol. This acid could then undergo further degradation.

It is important to note that these are predicted pathways based on the degradation of analogous chemical structures, and definitive identification of the biotransformation products of this compound would require specific experimental investigation.

Environmental Partitioning and Transport Theories

Quantitative data on the environmental partitioning of this compound, such as experimentally determined soil sorption coefficients (Koc) and vapor pressure, are not available in the scientific literature. Without this data, a detailed assessment of its environmental transport is not possible.

However, general principles of environmental chemistry can be applied to theorize its behavior. The partitioning of an organic compound in the environment is governed by its physicochemical properties, including water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

The presence of both a polar ester group and a nonpolar aromatic ring in this compound suggests it would have moderate solubility in water and some affinity for organic matter in soil and sediment. The nitro group would also influence its polarity.

Data Tables

Due to the absence of specific experimental data for this compound, it is not possible to generate the requested detailed data tables for its biotransformation products and environmental partitioning coefficients.

Green Chemistry Principles in Methyl 2 2 Nitrophenoxy Acetate Synthesis and Reactions

Solvent Selection and Replacement Strategies

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. Traditional solvents for Williamson ether synthesis include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant health and environmental hazards libretexts.orgchemistrytalk.org.

Utilization of Bio-Based and Recyclable Solvents (e.g., 2-Methyltetrahydrofuran, Ethyl Acetate)

A key green strategy is the replacement of hazardous petroleum-derived solvents with safer, bio-based alternatives.

2-Methyltetrahydrofuran (2-MeTHF) is a prominent green solvent derived from renewable resources like corn cobs and bagasse wikipedia.org. It serves as an excellent alternative to tetrahydrofuran (B95107) (THF) and other traditional ether solvents. Its properties offer several green advantages:

Renewable Origin : It can be produced from biomass, reducing reliance on fossil fuels researchgate.net.

Favorable Physical Properties : It has a higher boiling point (80.2 °C) than THF, allowing for a wider range of reaction temperatures wikipedia.org. Its limited miscibility with water simplifies aqueous work-ups and facilitates solvent recovery and recycling wikipedia.org.

Increased Stability : 2-MeTHF shows greater stability in the presence of strong bases compared to THF, making it well-suited for reactions like the Williamson ether synthesis chemistrytalk.org.

Ethyl acetate (B1210297) is another widely accepted green solvent, valued for its low toxicity, biodegradability, and derivation from bio-ethanol. It is effective in a range of reactions, including extractions and as a reaction medium, and is often used for purification via column chromatography chemicaljournals.com. In syntheses like the preparation of isoquinolones, ethyl acetate is used during the work-up phase, highlighting its role in greener purification processes chemicaljournals.com.

Below is a comparison of these green solvents with a traditional solvent, DMF.

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl Acetate | Dimethylformamide (DMF) |

|---|---|---|---|

| Source | Bio-based (from furfural) wikipedia.org | Bio-based (from ethanol) | Petrochemical |

| Boiling Point (°C) | 80.2 wikipedia.org | 77.1 | 153 |

| Water Solubility | Limited (14 g/100 mL at 20°C) wikipedia.org | Moderate (8.3 g/100 mL at 20°C) | Miscible |

| Key Green Advantage | Excellent recyclability, stable chemistrytalk.orgwikipedia.org | Low toxicity, biodegradable | High solvency power |

| Health/Safety Concerns | Flammable | Flammable, irritant | Reproductive toxicant, irritant |

Solvent-Free Reaction Conditions

The most ideal green approach is to eliminate the solvent entirely. Solvent-free, or neat, reaction conditions offer significant benefits, including reduced waste, lower costs, simplified purification, and enhanced safety. The Williamson ether synthesis has been successfully performed under solvent-free conditions, proving to be an efficient and environmentally benign method for etherification tandfonline.comresearchgate.net. In such a setup, a solid inorganic base like potassium carbonate is physically mixed with the phenol (B47542) and the alkylating agent, and the reaction is often facilitated by grinding or heating researchgate.net. This approach avoids the large volumes of solvent waste typically generated during the reaction and subsequent work-up.

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product libretexts.orgkccollege.ac.in. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

For the synthesis of Methyl 2-(2-nitrophenoxy)acetate via Williamson ether synthesis, a typical set of reactants includes 2-nitrophenol (B165410), methyl chloroacetate (B1199739), and a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol.

Reaction: C₆H₅NO₃ + C₃H₅ClO₂ + K₂CO₃ → C₉H₉NO₅ + KCl + KHCO₃

The calculation for atom economy is detailed in the table below.

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Reactant |

| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant (Base) |

| This compound | C₉H₉NO₅ | 211.17 | Desired Product |

| Potassium Chloride | KCl | 74.55 | Byproduct |

| Potassium Bicarbonate | KHCO₃ | 100.12 | Byproduct |

An atom economy of 54.73% is typical for a substitution reaction where a significant portion of the reactant mass is converted into inorganic salt byproducts scranton.edu. While a 100% reaction yield might be achieved, nearly half the mass of the input materials becomes waste. This highlights the importance of choosing reaction types with inherently high atom economy, such as addition or rearrangement reactions, whenever possible scranton.edu.

Waste Reduction and Byproduct Management

Reducing waste is a primary goal of green chemistry, directly linked to atom economy and solvent use researchgate.net. In the synthesis of this compound, the main byproduct is an inorganic salt (e.g., KCl, NaCl) and a bicarbonate salt when using a carbonate base. While these are generally less hazardous than organic byproducts, they still constitute waste that requires disposal.

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is another key principle of green chemistry. Synthetic protocols should be designed to operate at ambient temperature and pressure whenever feasible. For the Williamson ether synthesis, which often requires heating to achieve reasonable reaction rates, several technologies can improve energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant green technology. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes chemicaljournals.comajrconline.org. This rapid and uniform heating is more energy-efficient than conventional heating methods like oil baths uctm.edu. For example, a microwave-assisted O-alkylation of salicylamide (B354443) was completed in 90 seconds with a 92% yield, a substantial improvement over conventional methods researchgate.net. Applying MAOS to the synthesis of this compound could similarly lead to shorter reaction times and lower energy input.

Ultrasonic irradiation (Sonocatalysis) is another energy-efficient technique. The use of ultrasound can enhance reaction rates in heterogeneous systems, such as the solid-liquid PTC synthesis of a related compound, ethyl 2-(4-nitrophenoxy)acetate ijche.com. The cavitation effect generated by ultrasound improves mass transfer and activates the reacting species, allowing for high yields under very mild conditions ijche.com.

The table below summarizes the comparison between conventional and energy-efficient methods.

| Method | Typical Conditions | Energy Input | Reaction Time | Green Advantage |

|---|---|---|---|---|

| Conventional Reflux | Heating mantle/oil bath for 1-8 hours wikipedia.orgyoutube.com | High | Hours | Established methodology |

| Microwave-Assisted | Microwave reactor, 150-320 W chemicaljournals.comarkat-usa.org | Low | Minutes ajrconline.org | Rapid, uniform heating; high efficiency chemicaljournals.com |

| Ultrasonic Irradiation | Ultrasonic bath, 28-40 kHz ijche.com | Low | Minutes to Hours | Enhanced rate at mild temperatures ijche.com |

By integrating these green chemistry principles—from selecting bio-based solvents and solvent-free conditions to maximizing atom economy and employing energy-efficient technologies—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Comparative Studies with Analogues and Derivatives

Positional Isomers and Substituent Effects on Reactivity

The position of the nitro group on the benzene (B151609) ring and the introduction of other functional groups can dramatically alter the electronic environment of the molecule, thereby affecting its reaction rates and mechanisms.